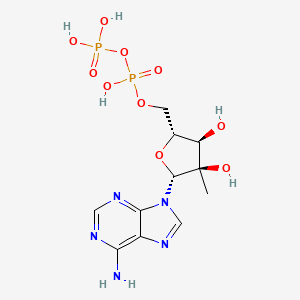
2'-Meadp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-C-Methyladenosine 5’-(trihydrogen diphosphate) is a modified nucleoside that plays a significant role in various biochemical processes. It is a derivative of adenosine, where a methyl group is attached to the 2’ carbon of the ribose sugar, and the adenosine is linked to a diphosphate group. This compound is known for its involvement in RNA metabolism, gene expression regulation, and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) typically involves the methylation of adenosine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) can undergo oxidation reactions, where the methyl group or the ribose moiety may be oxidized.
Reduction: Reduction reactions may involve the reduction of the diphosphate group to a monophosphate or the reduction of any oxidized forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the methyl group or ribose.
Reduction: Reduced forms of the diphosphate group.
Substitution: Substituted phosphates or nucleosides.
Applications De Recherche Scientifique
2’-C-Methyladenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Plays a role in studying RNA metabolism and gene expression regulation.
Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C virus (HCV).
Industry: Utilized in the production of nucleic acid-based pharmaceuticals and research reagents.
Mécanisme D'action
The mechanism of action of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) involves its incorporation into RNA, where it can affect RNA stability, translation, and splicing. It acts as a competitive inhibitor of certain enzymes, such as NS5B RNA-dependent RNA polymerase in HCV, thereby inhibiting viral replication. The compound interacts with ribosomes and other molecular targets to regulate gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
- 2’-O-Methyladenosine 5’-(trihydrogen diphosphate)
- 2-(Methylthio)adenosine 5’-(trihydrogen diphosphate)
Comparison: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) is unique due to the presence of a methyl group at the 2’ position of the ribose, which distinguishes it from other methylated adenosine derivatives. This modification enhances its stability and alters its interaction with enzymes and molecular targets, making it more effective in certain biochemical and therapeutic applications.
Propriétés
Numéro CAS |
150993-72-9 |
|---|---|
Formule moléculaire |
C11H17N5O10P2 |
Poids moléculaire |
441.23 |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |
Clé InChI |
RYJCYMQAEPHSPQ-YRKGHMEHSA-N |
SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
2/'C-methyladenosine 5/'-diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


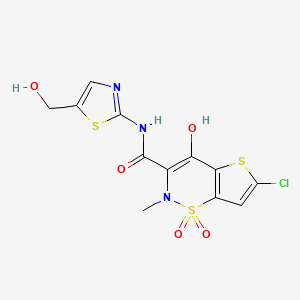




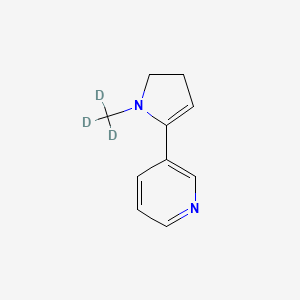
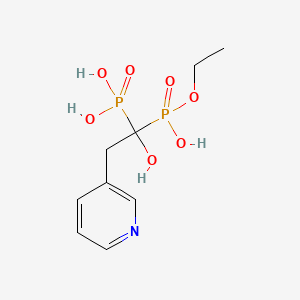
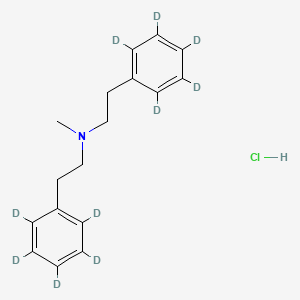
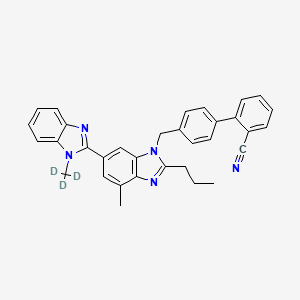

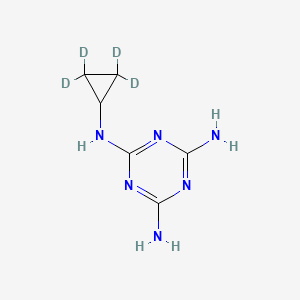
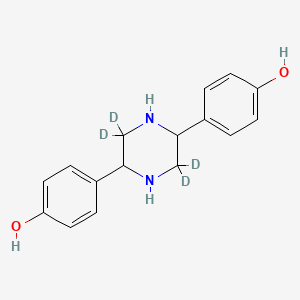
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)
